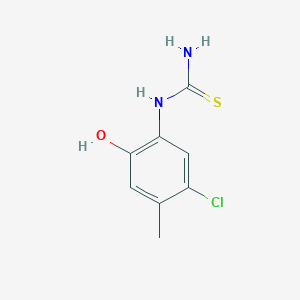![molecular formula C21H22N4O2S2 B2524854 7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421524-99-3](/img/structure/B2524854.png)
7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality 7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Microwave-Assisted Synthesis
Advances in the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines demonstrate the use of microwave-assisted reactions, offering higher yields in shorter times compared to conventional methods. Such techniques could potentially apply to the synthesis of related compounds, enhancing efficiency and yield (Youssef, Azab, & Youssef, 2012).
Crystal Structure Analysis
Understanding the crystal structure of similar thiazine derivatives provides insights into the molecular conformation, intramolecular interactions, and potential reactivity. For instance, the study on ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate reveals a half-chair conformation and intramolecular H-bonding, highlighting the structural dynamics of thiazine derivatives (Li, Tian, & Wang, 2013).
Potential Biological Activities
Biocidal Properties
Some derivatives of thiazolopyrimidine exhibit excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This suggests that structurally related compounds might also possess significant antimicrobial or insecticidal activities, warranting further investigation into their potential biological applications (Youssef, Abbady, Ahmed, & Omar, 2011).
Antioxidant Activity
Research on derivatives of dihydropyrimidinones demonstrates potential antioxidant activity, underlining the importance of such compounds in developing therapeutic agents with antioxidant properties. This area of research could be relevant for the exploration of the antioxidant potential of related thiazine and pyrimidine derivatives (George, Sabitha, Kumar, & Ravi, 2010).
Mechanism of Action
Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Thiazole Derivatives
Thiazole derivatives are also known to have diverse biological activities . They have been tested for their in vitro analgesic and anti-inflammatory activities .
properties
IUPAC Name |
7-ethyl-8-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-4-17-12(2)22-21-25(20(17)27)9-15(10-29-21)19(26)24-16-7-5-6-14(8-16)18-11-28-13(3)23-18/h5-8,11,15H,4,9-10H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPTIQESKVHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)
![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

